3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride

Beschreibung

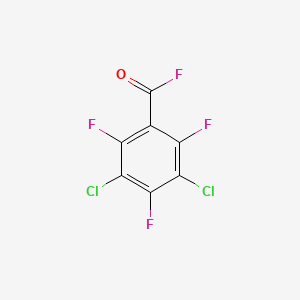

3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride is a polyhalogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 3 and 5), three fluorine atoms (positions 2, 4, and 6), and a benzoyl fluoride (-COF) functional group. This compound is notable for its high reactivity due to the electron-withdrawing effects of fluorine and chlorine substituents, which enhance the electrophilicity of the acyl fluoride group.

Eigenschaften

IUPAC Name |

3,5-dichloro-2,4,6-trifluorobenzoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl2F4O/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZGMKHSNQMYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600599 | |

| Record name | 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13656-38-7 | |

| Record name | 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride typically involves the fluorination of 3,5-dichlorobenzoyl chloride. The reaction is carried out using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction conditions usually involve heating the mixture to a temperature range of 60-125°C .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include potassium fluoride, sodium methoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzoyl fluorides can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably:

- Antibacterial Medications : The compound is used to synthesize highly active antibacterial agents. Its fluorinated structure often enhances the biological activity of the resultant drugs .

- Fluralaner : It acts as an intermediate in the production of Fluralaner, an antiparasitic medication used in veterinary medicine .

Agricultural Applications

In agriculture, this compound is utilized for developing herbicides and pesticides. Its ability to modify biological pathways makes it valuable for creating effective agrochemicals.

Case Studies

- Herbicide Development : Research indicates that derivatives of this compound are effective in formulating herbicides that target specific weed species while minimizing harm to crops .

- Pesticide Formulations : The compound's unique properties allow for the design of pesticides that are both potent and environmentally friendly. Its fluorinated structure contributes to increased stability and efficacy against pests .

Material Science Applications

The compound is also explored for its potential applications in material science:

- Dye Fixatives : It has been noted for its utility in fixing dyes to fabrics due to its reactive halogen groups which can form stable bonds with dye molecules .

- Coatings : Research suggests that incorporating this compound into polymer matrices can enhance the thermal stability and chemical resistance of coatings .

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form new carbon-carbon and carbon-heteroatom bonds.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Key structural analogs include:

- 3,5-Dichloro-2,4,6-trifluoropyridine (C₅Cl₂F₃N): A heterocyclic derivative with a nitrogen atom in the aromatic ring, synthesized via halogen exchange using pentachloropyridine and potassium fluoride .

- 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride (C₇Cl₂F₆): Features a trifluoromethyl (-CF₃) group instead of benzoyl fluoride, enhancing lipophilicity and thermal stability .

- 3,5-Dichloro-2,4,6-trifluorobenzotrichloride (C₇Cl₅F₃): Substituted with a trichloromethyl (-CCl₃) group, increasing molecular weight and density compared to fluorinated analogs .

Table 1: Structural and Physical Property Comparison

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Functional Group |

|---|---|---|---|---|---|

| 3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride* | C₇Cl₂F₄O | 248.98 (calc.) | ~250–300 (est.) | ~1.7–1.9 (est.) | Benzoyl fluoride (-COF) |

| 3,5-Dichloro-2,4,6-trifluoropyridine | C₅Cl₂F₃N | 201.96 | Not reported | Not reported | Pyridine ring |

| 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride | C₇Cl₂F₆ | 265.98 | Not reported | ~1.6–1.8 (est.) | Trifluoromethyl (-CF₃) |

| 3,5-Dichloro-2,4,6-trifluorobenzotrichloride | C₇Cl₅F₃ | 318.34 | 271.6 | 1.795 | Trichloromethyl (-CCl₃) |

*Estimated values for this compound are derived from structural analogs .

Biologische Aktivität

3,5-Dichloro-2,4,6-trifluorobenzoyl fluoride is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of multiple halogen substituents, which significantly influence its reactivity and interaction with biological systems. The compound's molecular formula is , and it features three fluorine atoms and two chlorine atoms attached to a benzoyl group.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The halogenated structure enhances its ability to disrupt microbial cell membranes .

- Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes | |

| Antimicrobial | Activity against Staphylococcus aureus | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This suggests a promising potential for developing new antibacterial agents based on this compound .

Case Study 2: Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in human breast cancer cell lines. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Further research is necessary to elucidate the specific pathways involved .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been classified with specific hazard statements indicating potential skin and eye irritation. It is essential to conduct thorough toxicity studies to establish safe handling practices in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.